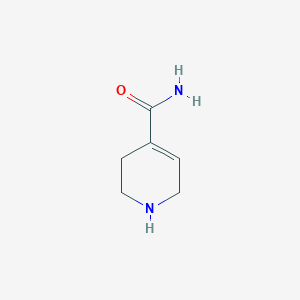
1,2,3,6-Tetrahydropyridine-4-carboxamide
Cat. No. B8685649
M. Wt: 126.16 g/mol
InChI Key: ORZQXWSLPRJOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06600038B1
Procedure details


4-carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride was dissolved in a saturated aqueous solution of sodium hydrogen carbonate, followed by extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crystals of free 4-carbamoyl-1,2,3,6-tetrahydropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl.[C:2]([C:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH:10]=1)(=[O:4])[NH2:3]>C(=O)([O-])O.[Na+]>[C:2]([C:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH:6]=1)(=[O:4])[NH2:3] |f:0.1,2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(N)(=O)C=1CCNCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After the desiccant was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)C=1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
